

Moxipraquine: A Technical Overview of its Chemical Profile and Biological Activity

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Compound of Interest		
Compound Name:	Moxipraquine	
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Introduction

Moxipraquine, also known as 349C59, is an 8-aminoquinoline derivative that has been investigated for its antiparasitic properties. This technical guide provides a comprehensive overview of its chemical structure, known properties, and biological activity against several protozoan parasites. The information presented herein is a compilation of available data from scientific literature and chemical databases. It is important to note that the clinical development of **Moxipraquine** was terminated due to significant fetal toxicity observed in animal studies.[1]

Chemical Structure and Properties

Moxipraquine is chemically designated as 8({6-4'(3 — hydroxybutyl)piperazin — 1' — ylhexylamino}) — 6 —methoxyquinoline di(hydrogen maleate).[2] Its chemical structure is characterized by a substituted 8-aminoquinoline core, a key feature for its biological activity.

Table 1: Chemical and Physical Properties of Moxipraquine



Property	Value	Source
Molecular Formula	C24H38N4O2	PubChem
Molecular Weight	414.58 g/mol	MedchemExpress, MOLNOVA
CAS Number	23790-08-1	MOLNOVA
IUPAC Name	4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol	PubChem
SMILES	CC(O)CCN1CCN(CCCCCCN C2=C3C(=CC(=C2)OC)C=CC =N3)CC1	MedchemExpress, MOLNOVA
InChI	InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3	PubChem
InChlKey	UDXZUNMRLVAEJN- UHFFFAOYSA-N	PubChem

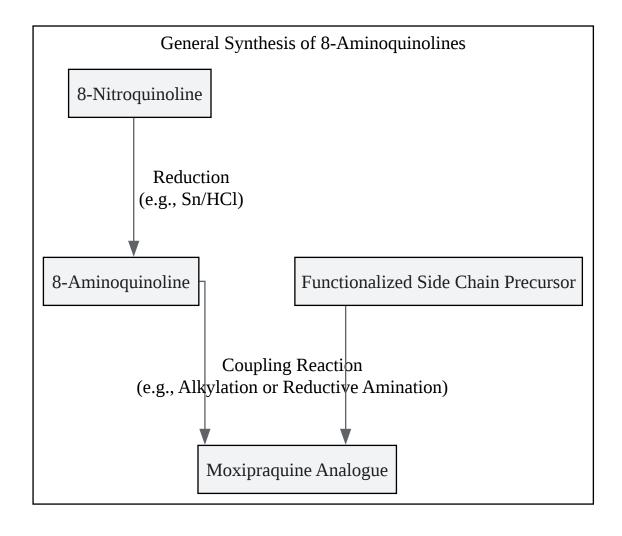
Note: Experimental data on properties such as melting point, boiling point, solubility, and pKa for **Moxipraquine** are not readily available in the public domain.

Synthesis

A specific, detailed experimental protocol for the synthesis of **Moxipraquine** is not publicly available. However, its structure as an 8-aminoquinoline derivative suggests a synthetic pathway common for this class of compounds. Generally, the synthesis involves the coupling of a substituted 8-aminoquinoline core with a side chain.

A plausible synthetic route would involve the reaction of 8-amino-6-methoxyquinoline with a suitably functionalized alkyl halide or a reductive amination reaction with an appropriate aldehyde.





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A generalized synthetic pathway for 8-aminoquinoline derivatives.

Mechanism of Action

The precise mechanism of action for **Moxipraquine** has not been definitively elucidated. However, for the 8-aminoquinoline class of compounds, the proposed mechanism involves the generation of reactive oxygen species (ROS). It is believed that these compounds can be metabolized to produce unstable intermediates that lead to oxidative stress within the parasite, ultimately causing cellular damage and death. This is a recognized mechanism of action for other 8-aminoquinolines like primaquine. The activity of some trypanocidal drugs, such as nifurtimox and benznidazole, also involves the generation of free radicals, a mechanism to which Trypanosoma cruzi is particularly susceptible due to a deficiency in enzymes that scavenge these radicals.[3]



Biological Activity

Moxipraquine has demonstrated activity against several protozoan parasites, most notably Trypanosoma cruzi and various species of Leishmania.

Activity against Trypanosoma cruzi

Moxipraquine has been shown to be active against experimental infections of Trypanosoma cruzi, the causative agent of Chagas disease.[1][4] In animal models, it was effective in suppressing parasitemia, though it did not completely eradicate the infection from the hosts.[1] The drug was found to be less potent against the Peru strain of T. cruzi compared to other strains.[1]

Activity against Leishmania Species

Moxipraquine has also shown efficacy in experimental infections of several Leishmania species.[1][4] Specifically, it was effective against Leishmania major, Leishmania mexicana mexicana, and Leishmania brasiliensis panamensis.[1] However, it was not found to be effective against Leishmania braziliensis braziliensis.[1] In a study on mice infected with L. major, subcutaneous administration of **Moxipraquine** at doses of 25 mg/kg and 50 mg/kg resulted in a significant reduction in lesion size.[5] Oral administration at 100 mg/kg also showed a good leishmanicidal response.[5]

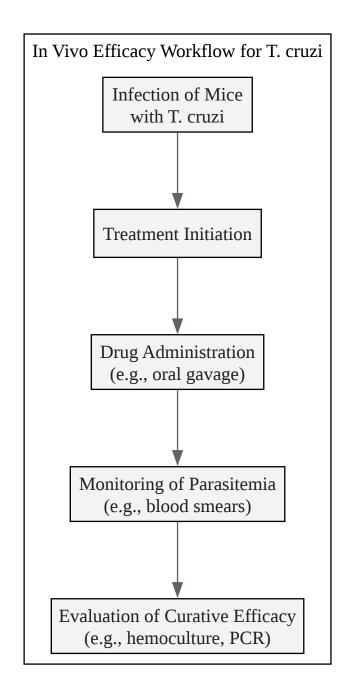
Experimental Protocols

Detailed, step-by-step experimental protocols for the biological evaluation of **Moxipraquine** are not available in the public literature. However, based on the published research, the following general methodologies were likely employed.

In Vivo Efficacy against Trypanosoma cruzi

A general protocol for testing the efficacy of a compound against T. cruzi in a murine model would involve the following steps:





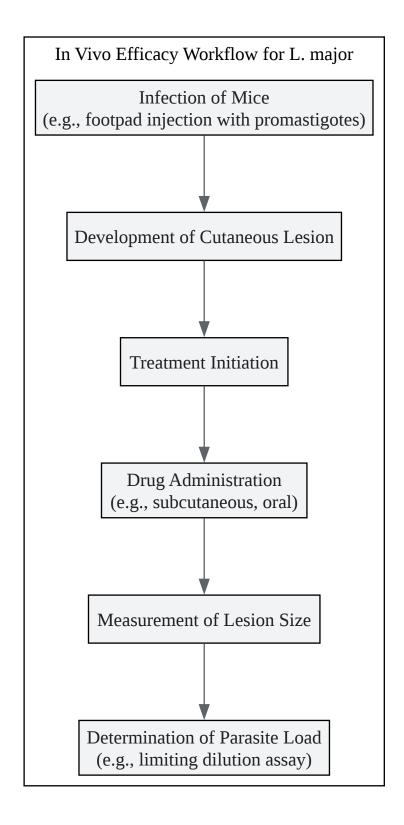
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A typical workflow for assessing in vivo efficacy against T. cruzi.

In Vivo Efficacy against Leishmania major

For cutaneous leishmaniasis caused by L. major, an in vivo study in a mouse model would generally follow this workflow:





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A standard workflow for evaluating in vivo efficacy against L. major.



Toxicity and Clinical Development

The clinical development of **Moxipraquine** was halted due to findings of significant fetal toxicity in rats and rabbits.[1][2] This adverse effect precluded its further investigation as a therapeutic agent in humans.

Conclusion

Moxipraquine is an 8-aminoquinoline with demonstrated in vitro and in vivo activity against Trypanosoma cruzi and several species of Leishmania. Its chemical structure is typical of this class of compounds, and its mechanism of action is likely related to the induction of oxidative stress in the parasite. While it showed promise as an antiparasitic agent, significant fetal toxicity observed in preclinical studies led to the cessation of its development. The information available on **Moxipraquine** is largely from research conducted in the late 1970s and early 1980s, and as such, detailed modern experimental data and protocols are limited. This technical guide provides a summary of the currently accessible knowledge on this compound.

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